molecular formula C18H20ClFN2O4S B4926859 N~2~-(2-chloro-6-fluorobenzyl)-N-(2-hydroxyethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

N~2~-(2-chloro-6-fluorobenzyl)-N-(2-hydroxyethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

Cat. No.: B4926859
M. Wt: 414.9 g/mol
InChI Key: QWMKCRRFOMDXBA-UHFFFAOYSA-N
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Description

N~2~-(2-chloro-6-fluorobenzyl)-N-(2-hydroxyethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is a synthetic organic compound that belongs to the class of glycinamides This compound is characterized by the presence of a benzyl group substituted with chlorine and fluorine, a hydroxyethyl group, and a sulfonyl group attached to a methylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(2-chloro-6-fluorobenzyl)-N-(2-hydroxyethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide typically involves multi-step organic reactions. The starting materials might include 2-chloro-6-fluorobenzyl chloride, 2-hydroxyethylamine, and 4-methylbenzenesulfonyl chloride. The reaction conditions often require the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are carefully controlled to optimize yield and purity. The use of automated systems for monitoring and controlling the reaction conditions would be essential to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

N~2~-(2-chloro-6-fluorobenzyl)-N-(2-hydroxyethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine and fluorine atoms on the benzyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group would yield a ketone or aldehyde, while substitution reactions could result in the replacement of halogen atoms with other functional groups.

Scientific Research Applications

Chemistry

In chemistry, N2-(2-chloro-6-fluorobenzyl)-N-(2-hydroxyethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide can be used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology and Medicine

In the field of biology and medicine, this compound may be investigated for its potential pharmacological properties. Compounds with similar structures have been studied for their activity as enzyme inhibitors, receptor modulators, or antimicrobial agents.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its functional groups allow for modifications that can enhance the material’s performance in various applications.

Mechanism of Action

The mechanism of action of N2-(2-chloro-6-fluorobenzyl)-N-(2-hydroxyethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity and leading to a physiological response. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other glycinamides with different substituents on the benzyl and sulfonyl groups. Examples might include:

  • N~2~-(2-chlorobenzyl)-N-(2-hydroxyethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
  • N~2~-(2-fluorobenzyl)-N-(2-hydroxyethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

Uniqueness

The uniqueness of N2-(2-chloro-6-fluorobenzyl)-N-(2-hydroxyethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide lies in its specific combination of substituents, which can impart distinct chemical and biological properties. The presence of both chlorine and fluorine atoms on the benzyl ring, along with the hydroxyethyl and sulfonyl groups, allows for a wide range of potential interactions and applications.

Properties

IUPAC Name

2-[(2-chloro-6-fluorophenyl)methyl-(4-methylphenyl)sulfonylamino]-N-(2-hydroxyethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClFN2O4S/c1-13-5-7-14(8-6-13)27(25,26)22(12-18(24)21-9-10-23)11-15-16(19)3-2-4-17(15)20/h2-8,23H,9-12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWMKCRRFOMDXBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=C(C=CC=C2Cl)F)CC(=O)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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